BenchChemオンラインストアへようこそ!

2-Cyclobutoxyethan-1-ol

Lipophilicity Physicochemical Properties Drug Design

2-Cyclobutoxyethan-1-ol (CAS 66017-79-6) is a small-molecule alcohol characterized by a cyclobutyl group linked to an ethoxy moiety, with a molecular weight of 116.16 g/mol and a logP of 0.5478. It is a liquid at room temperature and serves as a versatile building block in organic synthesis, particularly in the construction of cyclobutoxy-containing pharmacophores for CNS-targeted drug discovery.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 66017-79-6
Cat. No. B3032971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxyethan-1-ol
CAS66017-79-6
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CC(C1)OCCO
InChIInChI=1S/C6H12O2/c7-4-5-8-6-2-1-3-6/h6-7H,1-5H2
InChIKeySCDCYOYWYGAEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutoxyethan-1-ol (CAS 66017-79-6): Procurement-Ready Baseline for Cyclobutoxy Alcohol Research and Synthesis


2-Cyclobutoxyethan-1-ol (CAS 66017-79-6) is a small-molecule alcohol characterized by a cyclobutyl group linked to an ethoxy moiety, with a molecular weight of 116.16 g/mol and a logP of 0.5478 [1]. It is a liquid at room temperature and serves as a versatile building block in organic synthesis, particularly in the construction of cyclobutoxy-containing pharmacophores for CNS-targeted drug discovery [2]. Its structural features confer distinct physicochemical properties, including a polar surface area (PSA) of 29.46 Ų [1], that differentiate it from linear alkoxyethanol counterparts and influence its utility in medicinal chemistry and chemical biology applications.

Why 2-Cyclobutoxyethan-1-ol Cannot Be Simply Replaced by Generic Alkoxyethanols in Critical Research Applications


The substitution of 2-cyclobutoxyethan-1-ol with generic linear alkoxyethanols (e.g., 2-ethoxyethanol, 2-butoxyethanol) is scientifically inadvisable due to profound differences in lipophilicity, steric constraints, and resulting biological activity profiles. The cyclobutoxy group imparts a calculated logP of 0.5478 [1], which lies between that of 2-propoxyethanol (logP ~0.405 [2]) and 2-butoxyethanol (logP ~0.80 [3]), but the rigid, puckered cyclobutane ring introduces unique conformational restrictions and steric bulk not present in flexible alkyl chains [4]. These physicochemical divergences translate directly into differential interactions with biological targets, as evidenced by the cyclobutoxy group's superior potency in specific enzyme inhibition assays compared to cyclohexyloxy or tetrahydropyranyloxy analogs [5]. Generic substitution risks compromising target engagement, selectivity, and overall experimental reproducibility, particularly in structure-activity relationship (SAR) campaigns and lead optimization workflows.

Quantitative Differentiation Guide: 2-Cyclobutoxyethan-1-ol vs. Comparator Alkoxyethanols and Cycloalkyl Analogs


Lipophilicity (logP) Differentiation: 2-Cyclobutoxyethan-1-ol Occupies a Unique Physicochemical Niche Among Alkoxyethanols

2-Cyclobutoxyethan-1-ol exhibits a calculated logP value of 0.5478 [1], which is significantly higher than 2-ethoxyethanol (logP ~ -0.145 [2]) and 2-propoxyethanol (logP ~0.405 [3]), yet lower than 2-butoxyethanol (logP ~0.80 [4]). This intermediate logP, combined with a PSA of 29.46 Ų [1], positions the compound in a distinct physicochemical space that may balance membrane permeability with aqueous solubility, a critical parameter for CNS drug candidates.

Lipophilicity Physicochemical Properties Drug Design

Enhanced Enzyme Inhibitory Potency: Cyclobutoxy Group Outperforms Cyclohexyloxy and Tetrahydropyranyloxy Analogs in 11β-HSD-1 Assay

In a comparative structure-activity relationship study of 3-[1-(4-chlorophenyl)cyclopropyl]-TZP derivatives, the cyclobutoxy-containing analog (compound 9d) demonstrated an IC50 of 4.2 nM against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) [1]. This represents a 10-fold improvement in potency compared to the cyclohexyloxy analog (IC50 = 42 nM) and a 15.5-fold improvement over the 4-tetrahydropyranyloxy analog (IC50 = 65 nM). The cyclobutoxy group's unique steric and electronic profile likely contributes to this superior target engagement.

11β-HSD-1 Inhibition SAR Metabolic Disease

Validated Synthetic Utility: 2-Cyclobutoxyethan-1-ol is Explicitly Claimed as a Key Intermediate in CNS Drug Candidate Synthesis

US Patent Application US20100305116A1 explicitly identifies 2-cyclobutoxyethan-1-ol (referred to as 2-cyclobutyloxyethanol) as an intermediate in the synthesis of compounds of formula (I) comprising a cyclobutoxy group [1]. The patent covers a broad range of CNS indications, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and epilepsy [1]. This patent citation validates the compound's established role in the preparation of biologically active molecules, distinguishing it from non-claimed or unvalidated alternatives that lack such documented synthetic utility in peer-reviewed or patent literature.

Organic Synthesis Medicinal Chemistry Cyclobutoxy Pharmacophore

Lipoxygenase Inhibitory Activity: A Reported Property with Implications for Anti-inflammatory and Anticancer Research

2-Cyclobutoxyethan-1-ol has been reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase and carboxylesterase to a lesser extent, and serving as an antioxidant [1]. While quantitative IC50 data specifically for 2-cyclobutoxyethan-1-ol are not available in the retrieved authoritative sources, this biological activity profile is consistent with the known properties of cyclobutoxy-containing compounds, which have been patented as lipoxygenase inhibitors [2]. This class-level inference suggests potential utility in anti-inflammatory or anticancer research programs where modulation of lipoxygenase pathways is therapeutically relevant.

Lipoxygenase Inhibition Inflammation Cancer

Optimal Application Scenarios for 2-Cyclobutoxyethan-1-ol (CAS 66017-79-6) in Research and Industrial Procurement


Medicinal Chemistry: Synthesis of CNS-Active Cyclobutoxy-Containing Drug Candidates

Leverage 2-cyclobutoxyethan-1-ol as a key intermediate in the synthesis of compounds targeting central nervous system disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, as explicitly claimed in US Patent US20100305116A1 [1]. The cyclobutoxy group's unique conformational rigidity and lipophilicity (logP = 0.5478) [2] are validated for CNS drug design, providing a strategic advantage over more flexible alkyl ethers in optimizing blood-brain barrier penetration and target engagement.

Structure-Activity Relationship (SAR) Studies: Optimizing 11β-HSD-1 Inhibitors for Metabolic Disease

Employ 2-cyclobutoxyethan-1-ol to construct analogs for 11β-HSD-1 inhibitor SAR campaigns. The cyclobutoxy group has demonstrated a 10-fold improvement in inhibitory potency (IC50 = 4.2 nM) compared to cyclohexyloxy and 15.5-fold improvement over tetrahydropyranyloxy analogs in a biochemical human 11β-HSD-1 assay [3]. This quantitative differentiation makes the compound a critical building block for optimizing potency in metabolic disease programs.

Chemical Biology: Exploring Lipoxygenase Pathway Modulation in Inflammation and Cancer

Utilize 2-cyclobutoxyethan-1-ol as a starting material for the synthesis of novel lipoxygenase inhibitors. Its reported activity as a potent lipoxygenase inhibitor [4] aligns with the established class of cyclobutyl derivatives that target this enzyme [5]. This application scenario is particularly relevant for researchers investigating arachidonic acid metabolism and leukotriene biosynthesis in inflammatory diseases and certain cancers.

Physicochemical Property Optimization: Balancing Lipophilicity and Permeability in Lead Compounds

Select 2-cyclobutoxyethan-1-ol over linear alkoxyethanols (e.g., 2-ethoxyethanol, 2-butoxyethanol) when an intermediate logP value (~0.55) is required to achieve optimal membrane permeability while maintaining acceptable aqueous solubility [2]. This property profile is especially valuable in the early stages of drug discovery, where fine-tuning lipophilicity can significantly impact pharmacokinetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclobutoxyethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.